Eliglustat-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

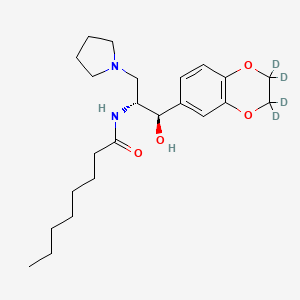

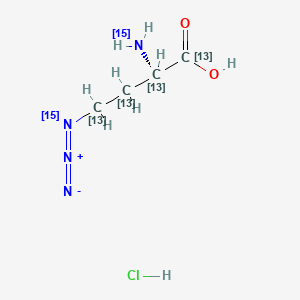

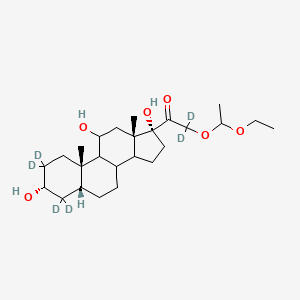

Eliglustat-d4 is a deuterated form of eliglustat, a small-molecule oral glucosylceramide synthase inhibitor. Eliglustat is primarily used for the treatment of Gaucher disease type 1, a rare genetic disorder characterized by the accumulation of glucosylceramide in various organs due to the deficiency of the enzyme glucosylceramidase . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of eliglustat.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eliglustat involves several key steps, starting from readily available 1,4-benzodioxan-6-carbaldehyde. The process includes Sharpless asymmetric dihydroxylation and diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers using chlorosulfonyl isocyanate . The reaction between syn-1,2-dibenzyl ether and chlorosulfonyl isocyanate in a mixture of toluene and hexane (10:1) yields syn-1,2-amino alcohol with high diastereoselectivity .

Industrial Production Methods: Industrial production of eliglustat typically involves a seven-step process, including coupling S-(+)-2-phenyl glycinol with phenyl bromoacetate, followed by column chromatography and other purification steps . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Eliglustat-d4 undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Eliglustat-d4 is widely used in scientific research for various applications, including:

Chemistry: Studying the metabolic pathways and pharmacokinetics of eliglustat.

Biology: Investigating the biological effects of glucosylceramide synthase inhibition.

Medicine: Developing new treatments for Gaucher disease and other lysosomal storage disorders.

Industry: Enhancing the production and purification processes for eliglustat.

Mechanism of Action

Eliglustat-d4, like eliglustat, inhibits the enzyme glucosylceramide synthase, which is responsible for the synthesis of glucosylceramide . By inhibiting this enzyme, this compound reduces the accumulation of glucosylceramide in various organs, thereby alleviating the symptoms of Gaucher disease . The molecular targets and pathways involved include the inhibition of glucosylceramide synthase and the subsequent reduction in glucosylceramide levels .

Comparison with Similar Compounds

Eliglustat-d4 is unique in its deuterated form, which allows for more precise studies of its pharmacokinetics and metabolic pathways. Similar compounds include:

Miglustat: Another glucosylceramide synthase inhibitor used for the treatment of Gaucher disease.

Imiglucerase: An enzyme replacement therapy for Gaucher disease.

Velaglucerase alfa: Another enzyme replacement therapy for Gaucher disease.

Compared to these compounds, this compound offers the advantage of oral administration and a more favorable safety profile .

Properties

Molecular Formula |

C23H36N2O4 |

|---|---|

Molecular Weight |

408.6 g/mol |

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-pyrrolidin-1-yl-1-(2,2,3,3-tetradeuterio-1,4-benzodioxin-6-yl)propan-2-yl]octanamide |

InChI |

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1/i14D2,15D2 |

InChI Key |

FJZZPCZKBUKGGU-WZDONLKGSA-N |

Isomeric SMILES |

[2H]C1(C(OC2=C(O1)C=CC(=C2)[C@H]([C@@H](CN3CCCC3)NC(=O)CCCCCCC)O)([2H])[2H])[2H] |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)

![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)

![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)

![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)